3,4-Dimethyl-5-propyl-2-furannonanoic Acid
3,4-Dimethyl-5-propyl-2-furannonanoic Acid
9-(3, 4-Dimethyl-5-propylfuran-2-yl)-nonanoic acid, also known as 9D3 or dime(9, 3), belongs to the class of organic compounds known as furanoid fatty acids. These are fatty acids containing a 5-alkylfuran-2-alkanoic acid. 9-(3, 4-Dimethyl-5-propylfuran-2-yl)-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-(3, 4-Dimethyl-5-propylfuran-2-yl)-nonanoic acid has been primarily detected in urine. Within the cell, 9-(3, 4-dimethyl-5-propylfuran-2-yl)-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Brand Name:
Vulcanchem
CAS No.:
57818-38-9
VCID:
VC21085637
InChI:
InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20)
SMILES:
CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C
Molecular Formula:
C18H30O3
Molecular Weight:
294.4 g/mol
3,4-Dimethyl-5-propyl-2-furannonanoic Acid
CAS No.: 57818-38-9
Cat. No.: VC21085637
Molecular Formula: C18H30O3
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9-(3, 4-Dimethyl-5-propylfuran-2-yl)-nonanoic acid, also known as 9D3 or dime(9, 3), belongs to the class of organic compounds known as furanoid fatty acids. These are fatty acids containing a 5-alkylfuran-2-alkanoic acid. 9-(3, 4-Dimethyl-5-propylfuran-2-yl)-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-(3, 4-Dimethyl-5-propylfuran-2-yl)-nonanoic acid has been primarily detected in urine. Within the cell, 9-(3, 4-dimethyl-5-propylfuran-2-yl)-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. |
|---|---|
| CAS No. | 57818-38-9 |
| Molecular Formula | C18H30O3 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid |
| Standard InChI | InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) |
| Standard InChI Key | NMZGYZMOQZXEOU-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C |
| Canonical SMILES | CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C |
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